molecular formula C28H16N2O5 B11538922 2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one

2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one

Cat. No.: B11538922
M. Wt: 460.4 g/mol
InChI Key: OZTDBWOKDNFYRJ-UHFFFAOYSA-N
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Description

2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes two benzoxazinone moieties connected through a phenoxyphenyl linkage. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one typically involves multiple steps:

    Formation of Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core. This can be achieved by reacting anthranilic acid with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at room temperature.

    Phenoxyphenyl Linkage Formation: The next step involves the formation of the phenoxyphenyl linkage. This can be done by reacting the benzoxazinone intermediate with a phenol derivative under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.

    Final Cyclization: The final step involves cyclization to form the second benzoxazinone ring. This can be achieved by treating the intermediate with a cyclization agent such as cyanuric chloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone rings, especially at positions ortho to the nitrogen atom. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or aminated benzoxazinone derivatives.

Scientific Research Applications

2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and unique electronic properties.

    Biological Studies: The compound is used as a probe in biological studies to understand enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-4H-3,1-benzoxazin-2-yl)benzoic acid: Known for its anti-inflammatory properties.

    2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenol: Studied for its antimicrobial activity.

    2-(4-oxo-4H-3,1-benzoxazin-2-yl)aniline: Investigated for its anticancer potential.

Uniqueness

2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone structure, which provides enhanced stability and diverse reactivity compared to similar compounds. This structural feature allows it to interact with multiple biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C28H16N2O5

Molecular Weight

460.4 g/mol

IUPAC Name

2-[2-[2-(4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C28H16N2O5/c31-27-17-9-1-5-13-21(17)29-25(34-27)19-11-3-7-15-23(19)33-24-16-8-4-12-20(24)26-30-22-14-6-2-10-18(22)28(32)35-26/h1-16H

InChI Key

OZTDBWOKDNFYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3OC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)O5

Origin of Product

United States

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